molecular formula C15H17N3O2S B6020252 4-amino-2-[2-(2-prop-2-enylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one

4-amino-2-[2-(2-prop-2-enylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one

Cat. No.: B6020252
M. Wt: 303.4 g/mol
InChI Key: WZCFFFOHQDVJKM-UHFFFAOYSA-N
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Description

4-amino-2-[2-(2-prop-2-enylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one is a complex organic compound with a unique structure that combines a pyrimidinone core with an amino group and a prop-2-enylphenoxyethylsulfanyl side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-[2-(2-prop-2-enylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-prop-2-enylphenol with 2-chloroethylsulfanyl pyrimidinone under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-[2-(2-prop-2-enylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Alkyl halides, bases like sodium hydride (NaH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: N-alkylated pyrimidinones

Scientific Research Applications

4-amino-2-[2-(2-prop-2-enylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-amino-2-[2-(2-prop-2-enylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(2-Aminoethoxy)ethoxy)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone: A compound with a similar structure but different functional groups, used in chemical probe synthesis.

    N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Another compound with potential biological activities, particularly in cancer research.

Uniqueness

4-amino-2-[2-(2-prop-2-enylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4-amino-2-[2-(2-prop-2-enylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-2-5-11-6-3-4-7-12(11)20-8-9-21-15-17-13(16)10-14(19)18-15/h2-4,6-7,10H,1,5,8-9H2,(H3,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCFFFOHQDVJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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